molecular formula C19H24ClNO B13757016 3-(Diethylamino)-2-phenylpropiophenone hydrochloride CAS No. 25287-80-3

3-(Diethylamino)-2-phenylpropiophenone hydrochloride

Cat. No.: B13757016
CAS No.: 25287-80-3
M. Wt: 317.9 g/mol
InChI Key: AYPVFOVILLAVDR-UHFFFAOYSA-N
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Description

3-(Diethylamino)-2-phenylpropiophenone hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a propiophenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-2-phenylpropiophenone hydrochloride typically involves the reaction of diethylamine with 2-phenylpropiophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-2-phenylpropiophenone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Diethylamino)-2-phenylpropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-2-phenylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethocaine: A compound with similar structural features and applications in local anesthesia.

    Procaine: Another local anesthetic with a comparable mechanism of action.

    Lidocaine: Widely used in medical practice for its anesthetic properties.

Uniqueness

3-(Diethylamino)-2-phenylpropiophenone hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a diethylamino group and a phenylpropiophenone backbone sets it apart from other similar compounds.

Properties

CAS No.

25287-80-3

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

3-(diethylamino)-1,2-diphenylpropan-1-one;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)19(21)17-13-9-6-10-14-17;/h5-14,18H,3-4,15H2,1-2H3;1H

InChI Key

AYPVFOVILLAVDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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